molecular formula C12H14N2O B2588426 3-(oxan-2-yl)-1H-indazole CAS No. 2251053-19-5

3-(oxan-2-yl)-1H-indazole

Cat. No.: B2588426
CAS No.: 2251053-19-5
M. Wt: 202.257
InChI Key: QQLGVJIHOHBHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(oxan-2-yl)-1H-indazole is an organic compound that features an indazole ring fused with an oxane (tetrahydropyran) moiety

Scientific Research Applications

3-(oxan-2-yl)-1H-indazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxan-2-yl)-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hydrazinylbenzoic acid with an oxane derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(oxan-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring or the oxane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism by which 3-(oxan-2-yl)-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indazole: A parent compound with a similar core structure but lacking the oxane moiety.

    Oxane Derivatives: Compounds featuring the oxane ring but with different substituents.

    Benzimidazole: Another heterocyclic compound with structural similarities to indazole.

Uniqueness

3-(oxan-2-yl)-1H-indazole is unique due to the combination of the indazole and oxane rings, which imparts distinct chemical and physical properties. This dual-ring system can enhance the compound’s stability, reactivity, and potential for diverse applications compared to its simpler analogs.

Properties

IUPAC Name

3-(oxan-2-yl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-6-10-9(5-1)12(14-13-10)11-7-3-4-8-15-11/h1-2,5-6,11H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLGVJIHOHBHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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